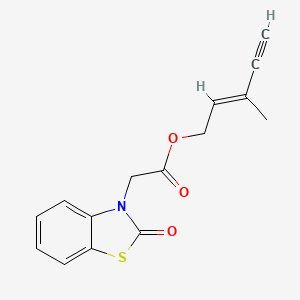![molecular formula C15H15F2N3O3 B5367976 3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide](/img/structure/B5367976.png)
3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is commonly referred to as compound 1, and it has been synthesized using various methods. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of compound 1 is not fully understood. However, studies have shown that it inhibits the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. HDACs are overexpressed in various types of cancer, and their inhibition has been shown to have potent antitumor activity.
Biochemical and Physiological Effects
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis and cell cycle arrest in cancer cells, inhibit angiogenesis, and modulate the immune system. Compound 1 has also been shown to have anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using compound 1 in lab experiments is its potent antitumor activity against various cancer cell lines. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using compound 1 is its lack of specificity for HDAC isoforms, which can lead to off-target effects.
Orientations Futures
For research include the development of more specific HDAC inhibitors, investigation of combination therapy, and exploration of its neuroprotective and anti-inflammatory effects.
Méthodes De Synthèse
The synthesis of compound 1 has been achieved using various methods. One of the most common methods involves the reaction of 2-(2,4-difluorophenoxy)pyridine-3-carboxaldehyde with 3-amino-2-hydroxypropanoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting compound is then purified using column chromatography to obtain pure compound 1.
Applications De Recherche Scientifique
Compound 1 has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. Studies have shown that compound 1 has potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Compound 1 has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
3-amino-N-[[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O3/c16-10-3-4-13(11(17)6-10)23-15-9(2-1-5-19-15)8-20-14(22)12(21)7-18/h1-6,12,21H,7-8,18H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIFVDIPKOUIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=C(C=C(C=C2)F)F)CNC(=O)C(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5367898.png)
![1-[(6-aminopyridin-3-yl)carbonyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5367909.png)
![7-(4-acetylphenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367922.png)
![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![7-(4-biphenylyl)-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5367990.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(2,5-dimethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5368004.png)